2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
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Overview
Description
2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including trichlorophenyl, isoxazole, and sulfonamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-phenyl-5-isoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated benzene derivative with a sulfonamide precursor under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or amines.
Scientific Research Applications
2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring may also contribute to its biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: Shares the trichlorophenyl moiety but lacks the isoxazole and sulfonamide groups.
N-Phenylsulfonamide: Contains the sulfonamide group but lacks the trichlorophenyl and isoxazole moieties.
3-Phenyl-5-isoxazole: Contains the isoxazole ring but lacks the trichlorophenyl and sulfonamide groups.
Uniqueness
2,4,5-Trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4,5-trichloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-12-7-14(19)16(8-13(12)18)25(22,23)20-9-11-6-15(21-24-11)10-4-2-1-3-5-10/h1-8,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMAMLPNTVVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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